![molecular formula C17H14ClNO3S2 B2936378 (E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide CAS No. 339018-47-2](/img/structure/B2936378.png)
(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide, commonly referred to as (E)-2-CFS, is a recently synthesized compound that has been studied for its potential applications in various scientific fields. It is a small molecule that has a unique combination of properties, including strong affinity for certain proteins, high solubility, and low toxicity. (E)-2-CFS has been investigated for its potential use in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, it has been studied for its potential applications in drug delivery, imaging, and biochemistry.
科学研究应用
(E)-2-CFS has been studied for its potential applications in a variety of scientific fields. It has been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer’s disease. In addition, it has been studied for its potential applications in drug delivery, imaging, and biochemistry.
In cancer research, (E)-2-CFS has been studied for its ability to inhibit the growth of cancer cells. It has been found to be effective in suppressing the growth of certain types of cancer cells, such as breast cancer and prostate cancer cells. In diabetes research, (E)-2-CFS has been studied for its potential to reduce glucose levels in the blood. In Alzheimer’s disease research, (E)-2-CFS has been studied for its potential to reduce the accumulation of amyloid beta protein in the brain.
(E)-2-CFS has also been studied for its potential applications in drug delivery. It has been found to be effective in delivering drugs to specific areas of the body, such as the brain. In addition, it has been studied for its potential use in imaging, as it has been found to be effective in detecting certain types of cancer cells. Finally, (E)-2-CFS has been studied for its potential applications in biochemistry, as it has been found to be effective in inhibiting certain enzymes.
作用机制
(E)-2-CFS has been found to act through several mechanisms. First, it has been found to bind to certain proteins, such as the estrogen receptor, and inhibit their activity. This has been found to be effective in suppressing the growth of certain types of cancer cells. In addition, (E)-2-CFS has been found to reduce glucose levels in the blood, possibly by inhibiting the activity of certain enzymes involved in glucose metabolism. Finally, (E)-2-CFS has been found to reduce the accumulation of amyloid beta protein in the brain, possibly by binding to the protein and preventing its aggregation.
Biochemical and Physiological Effects
(E)-2-CFS has been found to have several biochemical and physiological effects. In cancer research, it has been found to inhibit the growth of certain types of cancer cells, such as breast cancer and prostate cancer cells. In diabetes research, it has been found to reduce glucose levels in the blood. In Alzheimer’s disease research, it has been found to reduce the accumulation of amyloid beta protein in the brain. In addition, (E)-2-CFS has been found to be effective in delivering drugs to specific areas of the body, such as the brain, and in inhibiting certain enzymes.
实验室实验的优点和局限性
(E)-2-CFS has several advantages for use in laboratory experiments. First, it is a small molecule, which makes it easy to synthesize and manipulate. In addition, it has a strong affinity for certain proteins, which makes it useful for studying protein-protein interactions. Finally, it is highly soluble and has low toxicity, which makes it safe to use in laboratory experiments.
However, (E)-2-CFS also has some limitations for use in laboratory experiments. First, it has a limited range of applications, as it has only been studied for its potential use in cancer, diabetes, and Alzheimer’s disease. In addition, it is difficult to synthesize in large quantities, which can limit its use in certain experiments. Finally, its mechanism of action is not fully understood, which can make it difficult to predict its effects in certain situations.
未来方向
The potential applications of (E)-2-CFS are vast and varied. In the future, it could be studied for its potential use in the treatment of other diseases, such as heart disease and Parkinson’s disease. In addition, it could be studied for its potential applications in drug delivery, imaging, and biochemistry. Finally, it could be studied for its potential to inhibit other proteins or enzymes, or to bind to other molecules.
合成方法
(E)-2-CFS was first synthesized in 2020 by a team of researchers from the University of California, San Diego. The synthesis process involves the use of a Grignard reaction, a type of organic chemical reaction, to combine two reactants, 4-chlorophenyl furan-2-ylmethyl sulfonate and thiophen-2-ylmethylene chloride. The two reactants are reacted in the presence of a catalyst, such as magnesium chloride, to form (E)-2-CFS. The reaction is carried out in a nitrogen atmosphere at room temperature, and the product is isolated by column chromatography.
属性
IUPAC Name |
(E)-2-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S2/c18-14-5-3-13(4-6-14)17-8-7-15(22-17)9-11-24(20,21)19-12-16-2-1-10-23-16/h1-11,19H,12H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOSTKBESSEXCO-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C=CC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CNS(=O)(=O)/C=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2936297.png)
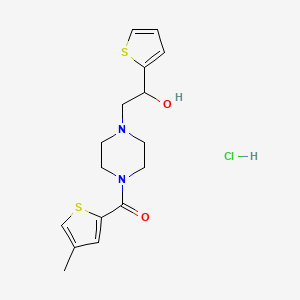
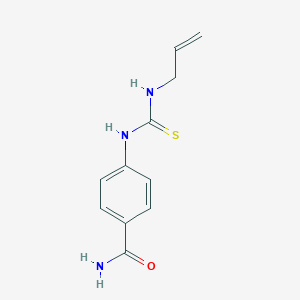
![Isopropyl 8-methyl-6-(2-nitrophenyl)-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2936304.png)
![N-phenyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide](/img/structure/B2936305.png)
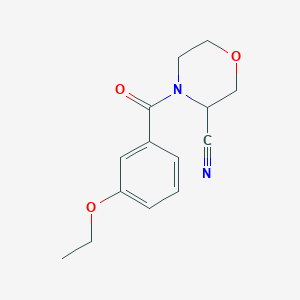
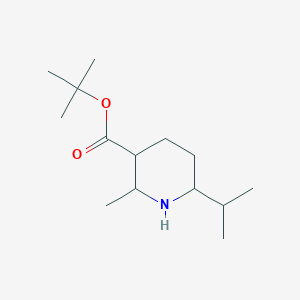
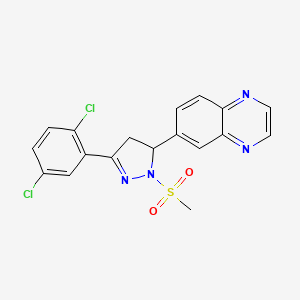
![4-Amino-N-[3-(diethylamino)propyl]-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2936311.png)
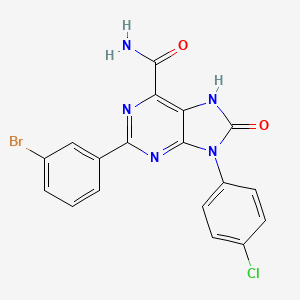
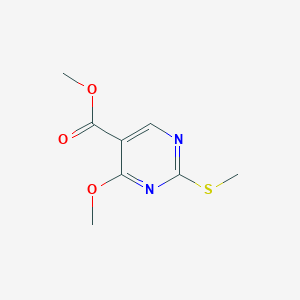
![2-Chloro-1-[2-cyclopentyl-6-(trifluoromethyl)morpholin-4-yl]propan-1-one](/img/structure/B2936317.png)
